![molecular formula C26H38N6 B13989383 4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline) CAS No. 21322-98-5](/img/structure/B13989383.png)
4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline is a complex organic compound known for its unique structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include diethylamine, piperazine, and various aldehydes or ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with different functional groups .
Scientific Research Applications
4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-diethylaminophenyl)methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethyl-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Diethylaminophenyl)methylideneamino]piperazine: Shares structural similarities but lacks the additional diethylamino and aniline groups.
N,N-Diethyl-4-aminobenzaldehyde: Contains the diethylamino and aniline groups but lacks the piperazine moiety.
4-(Diethylamino)benzaldehyde: Similar structure but without the piperazine and additional functional groups.
Uniqueness
This compound’s structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
21322-98-5 |
|---|---|
Molecular Formula |
C26H38N6 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-[[4-[[4-(diethylamino)phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H38N6/c1-5-29(6-2)25-13-9-23(10-14-25)21-27-31-17-19-32(20-18-31)28-22-24-11-15-26(16-12-24)30(7-3)8-4/h9-16,21-22H,5-8,17-20H2,1-4H3 |
InChI Key |
LQNOMYJRUXDKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)N=CC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



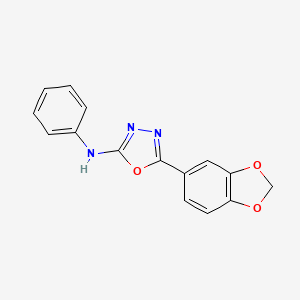
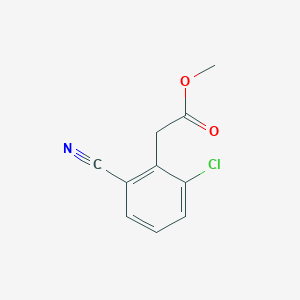
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
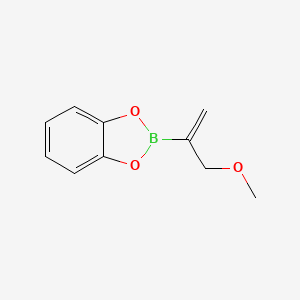
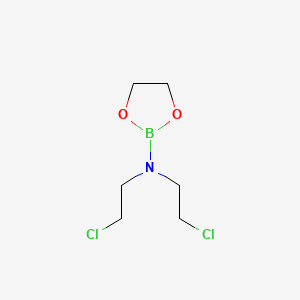

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
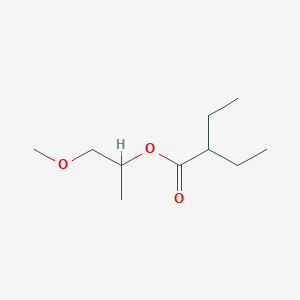
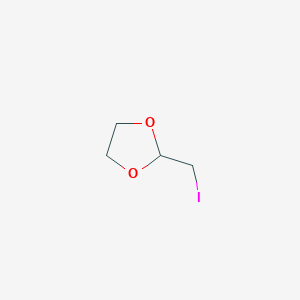
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)

